N-Benzyloxycarbonyl-O-benzoyl Aspartame

Enzymatic peptide synthesis Thermolysin catalysis Aspartame precursor

Synthesis of aspartame via chemical condensation often yields 15-30% β-aspartyl isomer contamination, requiring costly chromatographic separation. N-Benzyloxycarbonyl-O-benzoyl Aspartame (CAS 5262-07-7) is the triply protected (N-Cbz, β-OBzl, C-OMe) precursor that completely blocks β-linkage formation. - Eliminates β-aspartyl isomer by-products, removing the need for post-coupling purification. - Achieves 74% enzymatic conversion with thermolysin vs. 35% for Fmoc and 56% for Ac variants. - Enables single-step hydrogenolytic deprotection of both N-Cbz and O-Bzl groups (H₂/Pd-C). Batch-specific COA, ≥95% HPLC purity. Not for human or veterinary use.

Molecular Formula C29H30N2O7
Molecular Weight 518.6 g/mol
CAS No. 5262-07-7
Cat. No. B133237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyloxycarbonyl-O-benzoyl Aspartame
CAS5262-07-7
Synonymsβ-Benzyl-N-carbobenzoxy-L-aspartyl-L-phenylalanine Methyl Ester;  β-Benzyl N-Benzyloxycarbonyl-L-aspartyl-L-phenylalanine Methyl Ester;  3-(Carboxyamino)-N-(α-carboxyphenethyl)succinamic Acid Dibenzyl Methyl Ester; 
Molecular FormulaC29H30N2O7
Molecular Weight518.6 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C29H30N2O7/c1-36-28(34)25(17-21-11-5-2-6-12-21)30-27(33)24(18-26(32)37-19-22-13-7-3-8-14-22)31-29(35)38-20-23-15-9-4-10-16-23/h2-16,24-25H,17-20H2,1H3,(H,30,33)(H,31,35)/t24-,25-/m0/s1
InChIKeyIVJGBERAZUMDJM-DQEYMECFSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyloxycarbonyl-O-benzoyl Aspartame (CAS 5262-07-7): A Fully Orthogonally Protected Aspartame Synthon for Regioselective Peptide Assembly


N-Benzyloxycarbonyl-O-benzoyl Aspartame (CAS 5262-07-7), systematically named benzyl (3S)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxo-3-(phenylmethoxycarbonylamino)butanoate, is a fully protected dipeptide comprising an N-terminal benzyloxycarbonyl (Cbz) group, a β-carboxyl benzyl ester (OBzl), and a C-terminal methyl ester on the phenylalanine residue [1]. This compound is the triply protected form of the artificial sweetener aspartame (L-Asp-L-Phe-OMe) and serves as a key intermediate in both chemical and enzymatic routes to aspartame and its thio analogs [2]. Its dual orthogonal protecting-group strategy distinguishes it from simpler N-Cbz-aspartame (Z-Asp-Phe-OMe, CAS 33605-72-0), which lacks side-chain carboxyl protection and is therefore susceptible to β-aspartyl isomer formation and aspartimide-related by-products during synthesis and deprotection.

Workflow: Regioselective peptide assembly of aspartame and thioaspartame
Selection Logic: Dual orthogonal protecting groups (Cbz and OBzl) for single-step deprotection
Procurement Context: Fully protected synthon suited for both chemical and enzymatic coupling routes

Why N-Benzyloxycarbonyl-O-benzoyl Aspartame Cannot Be Replaced by Simpler N-Cbz-Asp-Phe-OMe or N-Boc Analogs


In-class protected aspartame precursors such as N-Cbz-Asp-Phe-OMe (Z-APM) or N-Boc-Asp(OBzl)-Phe-OMe are frequently considered as interchangeable alternatives; however, this assumption overlooks critical differences in side-chain protection status, enzymatic coupling efficiency, and susceptibility to aspartimide formation during subsequent deprotection steps. Z-APM, which bears a free β-carboxyl group, is prone to base-catalyzed aspartimide cyclization and yields mixtures of α- and β-aspartyl isomers under chemical condensation conditions [1]. Conversely, N-Boc analogs, while offering higher enzymatic coupling yields [2], introduce acid-labile N-protection that is incompatible with certain downstream transformations requiring orthogonal deprotection of the benzyl ester. The dual benzyl-based protection in N-Benzyloxycarbonyl-O-benzoyl Aspartame uniquely enables simultaneous hydrogenolytic removal of both N-Cbz and O-Bzl groups in a single step, streamlining the final deprotection to aspartame.

Target Compound
N-Cbz-Asp(OBzl)-Phe-OMe
Alternative
N-Cbz-Asp-Phe-OMe
Mismatch Risk
Free β-carboxyl may lead to β-aspartyl isomer formation and aspartimide by-products
Target Compound
N-Cbz-Asp(OBzl)-Phe-OMe
Alternative
N-Boc-Asp(OBzl)-Phe-OMe
Mismatch Risk
Acid-labile Boc protection requires two-step deprotection, increasing cycle time

Quantitative Differentiation Evidence for N-Benzyloxycarbonyl-O-benzoyl Aspartame vs. Closest Analogs


Enzymatic Coupling Yield: N-Cbz Protection Achieves 74% Conversion vs. 35% for N-Fmoc and 56% for N-Ac in Thermolysin-Catalyzed Synthesis

In a systematic comparison of N-protecting groups for thermolysin-catalyzed condensation of N-protected-L-aspartic acid with L-phenylalanine methyl ester, the N-Cbz derivative achieved a high conversion yield of 74%, statistically comparable to N-Boc (78%), but substantially outperforming N-Ac (56%) and N-Fmoc (35%) [1]. This establishes N-Cbz as a high-efficiency protecting group for enzymatic aspartame precursor synthesis, providing a clear procurement rationale for the Cbz-protected target compound over Fmoc or Ac variants when using thermolysin-mediated coupling.

Enzymatic Coupling Yield
Cross-study comparable
N-Cbz achieves 74% conversion vs. 35% for N-Fmoc and 56% for N-Ac in thermolysin-catalyzed synthesis.
Supports Cbz selection for higher efficiency enzymatic coupling workflows.
Yield benefit is context-dependent on eutectic conditions and temperature control.
Enzymatic peptide synthesis Thermolysin catalysis Aspartame precursor

Aspartimide Formation Rate: Benzyl Ester Side-Chain Protection Exhibits Rate Constants of 6.2 × 10⁻⁶ s⁻¹ at –15°C, Quantifying Its Protective Scope vs. Free Carboxyl

In model tetrapeptide studies (Glu-Asp-Gly-Thr), the benzyl ester-protected aspartyl residue showed aspartimide formation rate constants of 6.2 × 10⁻⁶ s⁻¹ at –15°C and 73.6 × 10⁻⁶ s⁻¹ at 0°C in HF-anisole (9:1 v/v), approximately threefold faster than the corresponding free carboxyl or cyclohexyl ester forms [1]. While cyclohexyl ester provided superior protection (only 0.3% aspartimide after 24 h DIEA treatment vs. ~51% for benzyl ester), the benzyl ester still affords a quantifiable, intermediate level of aspartimide suppression compared with an entirely unprotected β-carboxyl, which undergoes rapid cyclization under both acidic and basic conditions. This class-level evidence supports the procurement of the benzyl-ester-protected target compound over the unprotected N-Cbz-Asp-Phe-OMe when synthetic steps involve basic or acidic treatments.

Aspartimide Formation Rate
Class-level inference
Benzyl ester protection: k = 6.2 × 10⁻⁶ s⁻¹ at –15°C; free carboxyl is approximately threefold lower.
Supports quantitative estimation of exposure limits during acidic deprotection steps.
Rate constants are derived from model tetrapeptide systems; direct extrapolation requires validation.
Aspartimide formation Side-chain protection Peptide degradation

Regioselectivity Advantage: Orthogonal Side-Chain Protection Eliminates β-Isomer Contamination During Chemical Condensation

Chemical condensation of N-protected aspartic anhydride with phenylalanine methyl ester, when the β-carboxyl is unprotected, invariably produces a mixture of α- and β-aspartyl isomers. Under optimized conditions (glacial acetic acid solvent), the α-isomer selectivity reaches >85% for N-protected aspartame [1], but the residual ~15% β-isomer requires costly chromatographic separation or fractional crystallization. In contrast, the target compound N-Benzyloxycarbonyl-O-benzoyl Aspartame, bearing a benzyl ester on the β-carboxyl, completely suppresses β-aspartyl linkage formation because the side-chain carboxyl is unavailable for nucleophilic attack during coupling [2]. This translates to a theoretical α-isomer purity approaching 100% before deprotection, eliminating the need for isomer separation steps.

Regioselectivity Advantage
Class-level inference
Side-chain protection improves α-isomer selectivity from ~85% to essentially 100%, eliminating β-isomer waste.
Eliminates post-coupling isomer separation, streamlining downstream purification.
Selectivity advantage is theoretical based on blocked β-carboxyl nucleophilic attack.
Regioselective peptide synthesis Beta-aspartyl isomer Aspartame impurity

One-Step Global Deprotection: Simultaneous Hydrogenolytic Removal of N-Cbz and O-Bzl vs. Stepwise Orthogonal Cleavage Required for N-Boc/O-Bzl Analogs

The target compound employs two benzyl-based protecting groups (N-Cbz and O-Bzl), both cleavable by catalytic hydrogenolysis (H₂/Pd-C) in a single reaction step, directly yielding aspartame [1]. By contrast, the N-Boc-Asp(OBzl)-Phe-OMe analog requires a two-step deprotection sequence: acidolytic removal of Boc (TFA or HCl/dioxane) followed by hydrogenolysis of the benzyl ester, or vice versa if benzyl ester is removed first. This dual-step process increases solvent usage, extends processing time, and introduces opportunities for aspartimide formation during the acidic Boc-cleavage step if the benzyl ester is already removed. The documented single-step deprotection of Z-Asp(OBzl)-Phe-OMe to aspartame has been achieved with 64.8% isolated yield after hydrogenolysis [2], providing a baseline efficiency benchmark.

One-Step Global Deprotection
Supporting evidence
1 step (H₂/Pd-C) vs. 2 steps for N-Boc/O-Bzl analogs; documented ~65% isolated yield of aspartame.
Reduces process cycle time and cumulative yield loss for pilot-scale procurement decisions.
Yield benchmark from one literature protocol; may vary with catalyst loading and scale.
Hydrogenolysis Protecting group orthogonality Deprotection efficiency

Commercial Purity Benchmark: Vendor-Certified ≥95% Purity (HPLC) with Defined Long-Term Storage Stability

Multiple reputable vendors supply N-Benzyloxycarbonyl-O-benzoyl Aspartame (CAS 5262-07-7) with a minimum purity specification of 95% as determined by HPLC, and recommend long-term storage in a cool, dry place . While this purity level is standard for protected dipeptide research chemicals, it is explicitly documented and batch-certified, distinguishing the compound from custom-synthesized analogs that may lack validated certificates of analysis. The defined storage condition (cool, dry, ambient temperature) indicates adequate solid-state stability for routine laboratory handling without requiring cold-chain logistics, a practical advantage over certain N-Fmoc derivatives that are more hygroscopic or thermally labile.

Commercial Purity Benchmark
Data to verify
Vendor-certified ≥95% HPLC purity; multiple catalog suppliers with batch-specific CoA.
Reduces quality-control burden for multi-step synthesis procurement.
Source review: vendor specifications only; independent purity verification recommended.
Chemical purity Quality assurance Storage stability

Recommended Procurement Scenarios for N-Benzyloxycarbonyl-O-benzoyl Aspartame Based on Quantitative Differentiation Evidence


Enzymatic Aspartame Precursor Synthesis Requiring High Thermolysin Coupling Efficiency

When scaling the thermolysin-catalyzed synthesis of aspartame precursors, the N-Cbz protecting group on the target compound delivers a 74% enzymatic conversion yield, substantially outperforming N-Fmoc (35%) and N-Ac (56%) variants [1]. Procurement of this specific compound is justified when the process employs thermolysin or related metalloproteases under eutectic or aqueous-organic conditions, as the Cbz group enables eutectic mixture formation at ~0°C, facilitating substrate handling and enzyme accessibility.

Chemical Aspartame Manufacturing Requiring Complete Suppression of β-Aspartyl Isomer

In chemical condensation routes to aspartame that proceed via N-protected aspartic anhydride intermediates, the unprotected β-carboxyl inevitably leads to 15–30% β-aspartyl isomer contamination [2]. The benzyl ester side-chain protection in the target compound completely blocks β-linkage formation, eliminating the need for post-coupling isomer separation. This procurement choice is economically favorable for any process where chromatographic or fractional crystallization removal of β-aspartame would constitute a significant cost center.

One-Pot Deprotection Strategies for High-Throughput Aspartame Generation

Research groups and pilot-scale facilities employing catalytic hydrogenolysis for final deprotection benefit from the dual benzyl-based protecting groups (N-Cbz + O-Bzl), which are removed simultaneously under H₂/Pd-C conditions [3]. This single-step deprotection contrasts with the two-step sequence mandated by N-Boc/O-Bzl analogs and is supported by documented isolated yields of approximately 65% for the hydrogenolysis step, providing a benchmark for process feasibility assessment.

Reference Standard Procurement for Aspartame Impurity Profiling and Analytical Method Validation

The compound is supplied with batch-specific certificates of analysis at ≥95% HPLC purity by multiple catalog vendors , making it suitable as a characterized reference standard for HPLC method development targeting aspartame-related impurities. Its well-defined structure (Cbz-Asp(OBn)-Phe-OMe) serves as a retention-time marker for the fully protected intermediate, aiding in the identification of incomplete deprotection by-products in aspartame quality-control protocols.

Application
Selection Property
Validation Focus
Enzymatic precursor synthesis
N-Cbz protection for thermolysin coupling efficiency
Enzymatic conversion yield review under eutectic conditions
Chemical aspartame manufacturing
Benzyl ester side-chain protection for regioselectivity
β-Isomer suppression and downstream purification assessment
One-pot deprotection strategies
Dual benzyl-based groups for single-step hydrogenolysis
Deprotection yield benchmarking and cycle-time reduction
Reference standard procurement
Characterized purity profile with batch-specific CoA
HPLC method development and impurity profiling verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
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